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Compound of Interest

Compound Name:
3,5-Dichloro-2-methylpyridin-4-

amine

Cat. No.: B067329 Get Quote

The pyridine ring is a cornerstone of medicinal chemistry, a privileged substructure that

appears in a vast array of natural products and pharmaceuticals. Its unique electronic

properties, ability to form hydrogen bonds, and metabolic stability make it an ideal scaffold for

designing therapeutic agents. Within this broad class, aminopyridines have emerged as

particularly versatile molecules, interacting with a wide range of biological targets, from ion

channels to protein kinases.[1] This guide delves into a specific, highly functionalized member

of this family, 3,5-Dichloro-2-methylpyridin-4-amine, and explores its chemical landscape,

synthetic routes, and the structure-activity relationships (SAR) of its related compounds. For

researchers in drug development, understanding this scaffold is key to unlocking new

therapeutic possibilities.

Core Compound Profile: 3,5-Dichloro-2-
methylpyridin-4-amine
3,5-Dichloro-2-methylpyridin-4-amine is a polysubstituted pyridine derivative characterized

by a dense arrangement of functional groups that impart significant chemical reactivity and

potential for biological activity.

Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of a lead compound is

fundamental to any drug discovery program. These properties govern its solubility, membrane
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permeability, and metabolic stability.

Property Data Source

CAS Number 195045-26-2 [2]

Molecular Formula C₆H₆Cl₂N₂ [2]

Molecular Weight 177.03 g/mol [2]

Appearance
Typically a solid at room

temperature.
[3]

Solubility

Expected to have moderate

solubility in polar organic

solvents.

[3]

SMILES CC1=NC=C(Cl)C(N)=C1Cl [2]

The molecule's structure, featuring two electron-withdrawing chlorine atoms, a methyl group,

and an amino group, creates a unique electronic distribution on the pyridine ring. This

substitution pattern is critical for its interaction with biological targets and serves as a template

for synthetic modification.

Synthetic Strategies for Aminopyridine Scaffolds
The synthesis of highly substituted pyridines like 3,5-Dichloro-2-methylpyridin-4-amine
requires robust and adaptable chemical methods. While a specific, published protocol for this

exact isomer is not readily available, established methodologies for related aminopyridines

provide a clear roadmap for its potential synthesis.

Foundational Synthesis of 4-Aminopyridines
A common and effective method for producing 4-aminopyridines involves the reduction of a 4-

nitropyridine-N-oxide intermediate.[4] This multi-step process offers high yields and is a staple

in heterocyclic chemistry.

Workflow: Synthesis of 4-Aminopyridine via N-Oxide Intermediate
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Caption: General synthesis pathway for 4-aminopyridine.

Protocol: Reduction of 4-Nitropyridine-N-Oxide

Step 1: Nitration: Pyridine-N-oxide is nitrated using a mixture of sulfuric and nitric acid to

introduce a nitro group at the 4-position. This step is regioselective due to the electronic

influence of the N-oxide.

Step 2: Reduction: The resulting 4-nitropyridine-N-oxide is reduced. A common method uses

iron powder in the presence of an acid like hydrochloric or acetic acid.[4] This efficiently

reduces the nitro group to an amine and removes the N-oxide oxygen.

Step 3: Isolation: The product is isolated from the reaction mixture. This typically involves

neutralization followed by extraction with an organic solvent like ethyl acetate.[4]
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Ring Transformation Approaches
An innovative method for creating functionalized 4-aminopyridines involves the ring

transformation of a pyrimidinone.[5] This strategy allows for the construction of the pyridine ring

from an existing heterocyclic precursor.

Workflow: Synthesis via Ring Transformation
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Caption: Ring transformation synthesis of 4-aminopyridines.

Protocol: Ring Transformation of Nitropyrimidinone

Reactants: 3-Methyl-5-nitropyrimidin-4(3H)-one is heated with an active methylene

compound (e.g., ethyl 3-oxobutanoate) and ammonium acetate in a solvent like methanol.[5]

Mechanism: The pyrimidinone acts as an electrophilic precursor. The active methylene

compound and ammonia (from ammonium acetate) participate in a series of condensation

and rearrangement reactions, ultimately leading to the formation of a new, substituted 4-

aminopyridine ring.

Advantage: This method is valuable as it can introduce diverse functional groups onto the

pyridine core in a single, efficient step, making it a powerful tool for building compound

libraries.[5]
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Structure-Activity Relationships (SAR) of Related
Aminopyridines
The biological activity of aminopyridine derivatives is highly dependent on the nature and

position of substituents on the pyridine ring.[6][1] Understanding these SAR trends is crucial for

the rational design of more potent and selective drug candidates.

Aminopyridines as Ion Channel Modulators
4-Aminopyridine (4-AP) itself is a well-known blocker of voltage-gated potassium (Kᵥ) channels

and is clinically used to treat symptoms of multiple sclerosis.[7] Research into its derivatives

provides key SAR insights.

Influence of C3 Substituents: Studies on 4-AP analogs show that substitution at the 3-

position significantly impacts potency. For instance, 3-methyl-4-aminopyridine was found to

be approximately 7-fold more potent as a Kᵥ channel blocker than the parent 4-AP.[7] In

contrast, larger or more electron-withdrawing groups like methoxy (-OCH₃) or trifluoromethyl

(-CF₃) at the same position led to a decrease in potency.[7]

Influence of C2 Substituents: Placing a bulky, electron-withdrawing group like trifluoromethyl

at the 2-position resulted in a dramatic 60-fold reduction in activity, suggesting that this

position is sterically and electronically sensitive for Kᵥ channel inhibition.[7]

These findings suggest that for the core topic compound, 3,5-Dichloro-2-methylpyridin-4-
amine, the methyl group at the 2-position could potentially reduce its affinity for certain Kᵥ

channels, while the chlorine atoms at the 3 and 5 positions would be expected to significantly

alter its electronic profile and interaction with target proteins.

Aminopyridine N-Oxides as p38 MAP Kinase Inhibitors
A novel class of aminopyridine N-oxides has been identified as potent and selective inhibitors

of p38α MAP kinase, a key target in inflammatory diseases.[8]

Essentiality of the N-Oxide: SAR studies revealed that the N-oxide oxygen was absolutely

essential for inhibitory activity.[8] This feature likely plays a critical role in binding to the

kinase's active site and contributes to selectivity over other kinases.
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In Vivo Efficacy: The lead compound from this series demonstrated excellent in vivo efficacy

in a mouse model of inflammation, reducing TNFα levels with an ED₅₀ of 1 mg/kg.[8] It also

showed oral efficacy in a rat model of arthritis, highlighting the therapeutic potential of this

scaffold.[8]

This demonstrates how a simple modification to the core pyridine ring (N-oxidation) can

completely switch the biological target and therapeutic application, opening up new avenues for

derivatives of 3,5-Dichloro-2-methylpyridin-4-amine.

Imidazo[4,5-b]pyridines as Antiproliferative Agents
Fused heterocyclic systems derived from aminopyridines, such as imidazo[4,5-b]pyridines,

have shown promising antiproliferative activity.[9] This highlights the value of using the

aminopyridine scaffold as a foundation for more complex chemical structures.

Impact of Substitution: Derivatives bearing a bromine atom on the pyridine ring or an amidine

group on an attached phenyl ring showed pronounced antiproliferative effects.[9] This

indicates that both the core heterocycle and its peripheral substituents are critical for

anticancer activity.

Biological Mechanisms and Therapeutic Potential
The diverse biological activities reported for aminopyridine derivatives underscore their

potential as versatile pharmacophores.[10][11] The specific substitution pattern of 3,5-
Dichloro-2-methylpyridin-4-amine makes it a candidate for investigation across multiple

therapeutic areas.

Potential Signaling Pathway Interactions
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Caption: Potential biological targets of aminopyridine scaffolds.

Anti-inflammatory: Drawing from the activity of aminopyridine N-oxides, derivatives of the title

compound could be explored as inhibitors of inflammatory kinases like p38.[8]

Oncology: The antiproliferative effects of related imidazopyridines and the role of kinases like

Bruton's tyrosine kinase (BTK) in B-cell malignancies suggest potential applications in

oncology.[9][12]

Neuroscience: Given the foundational role of 4-AP in modulating neuronal excitability, novel

analogs could be designed as more selective agents for neurological disorders.[7][13][14]

Antibacterial: The pyridine scaffold is a component of many antibacterial agents. The dense

halogenation of the title compound may confer antimicrobial properties worth investigating.

[15]

Conclusion and Future Directions
3,5-Dichloro-2-methylpyridin-4-amine represents a highly functionalized and synthetically

accessible scaffold with significant potential for drug discovery. The existing body of literature
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on related aminopyridines provides a strong foundation for guiding future research. Key SAR

insights—such as the sensitivity of the C2 and C3 positions for ion channel modulation and the

essentiality of the N-oxide for p38 kinase inhibition—offer clear strategies for optimization.

Future work should focus on the efficient synthesis of a library of analogs based on this core

structure, systematically varying the substituents at each position. These compounds should

then be screened against a diverse panel of biological targets, including kinases, ion channels,

and microbial pathogens, to fully elucidate the therapeutic potential of this promising chemical

class.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b067329#3-5-dichloro-2-methylpyridin-4-amine-
related-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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